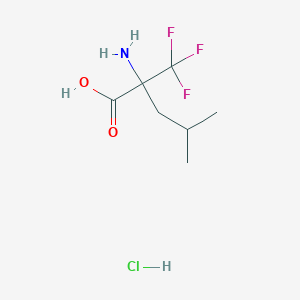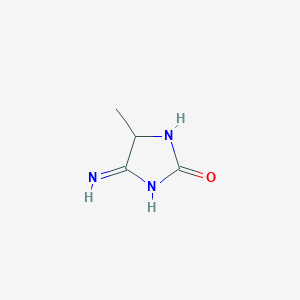
2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride is a chemical compound characterized by its trifluoromethyl group and amino functionality. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Group:
Introduction of the Amino Group: The amino group is introduced through amination reactions, often involving reagents such as ammonia or primary amines.
Formation of the Acidic Functionality: The carboxylic acid group is introduced through oxidation reactions or by using carboxylating agents.
Conversion to Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt form, typically using hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution Reactions: Nucleophiles such as halides, alcohols, and amines can be used, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Nitro derivatives, amides, and other oxidized forms.
Reduction Products: Amines, alcohols, and other reduced forms.
Substitution Products: Halogenated compounds, esters, and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the context of diseases where trifluoromethyl groups are beneficial.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological effects. The amino group can interact with biological targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
2-Amino-4-methyl-2-(trifluoromethyl)pentanoic Acid: Similar structure but without the hydrochloride salt.
Trifluoromethylated Amino Acids: Other amino acids with trifluoromethyl groups.
Hydrochloride Salts of Amino Acids: Other amino acids converted to their hydrochloride forms.
Uniqueness: 2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride is unique due to its specific combination of trifluoromethyl and amino groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-4(2)3-6(11,5(12)13)7(8,9)10;/h4H,3,11H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUNYHVZKMWEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-[(5-chloropyridin-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-5-(2,6-dimethoxyphenyl)-6-(ethoxymethyl)-4-hydroxy-1H-pyridin-2-one](/img/structure/B6602765.png)
![6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6602767.png)









![3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B6602850.png)
![methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride](/img/structure/B6602857.png)
